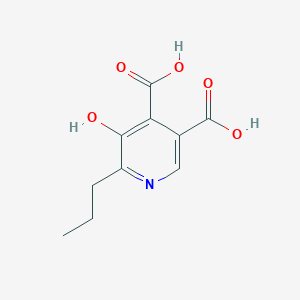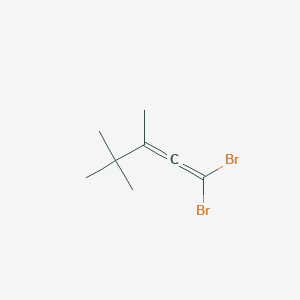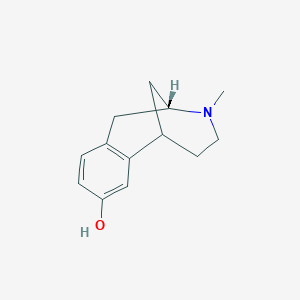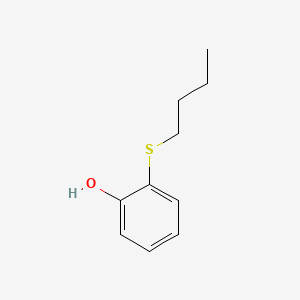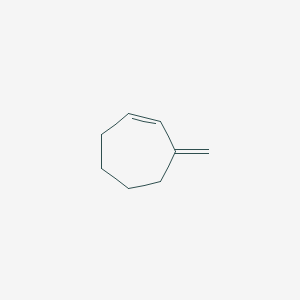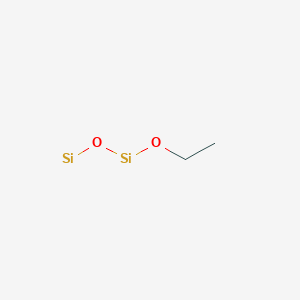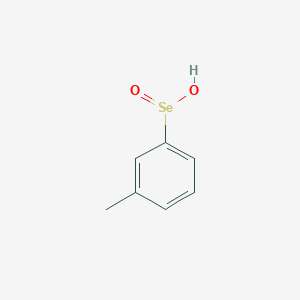
3-Methylbenzene-1-seleninic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methylbenzene-1-seleninic acid is an organoselenium compound characterized by the presence of a selenium atom bonded to a benzene ring substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylbenzene-1-seleninic acid typically involves the oxidation of 3-methylbenzeneselenol. One common method is the reaction of 3-methylbenzeneselenol with hydrogen peroxide (H₂O₂) under acidic conditions. The reaction proceeds as follows: [ \text{C}_6\text{H}_4(\text{CH}_3)\text{SeH} + 2\text{H}_2\text{O}_2 \rightarrow \text{C}_6\text{H}_4(\text{CH}_3)\text{SeO}_2\text{H} + 2\text{H}_2\text{O} ]
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 3-Methylbenzene-1-seleninic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form selenonic acids.
Reduction: It can be reduced back to 3-methylbenzeneselenol.
Substitution: It can participate in electrophilic aromatic substitution reactions due to the presence of the benzene ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or other reducing agents.
Substitution: Electrophiles such as bromine (Br₂) in the presence of a catalyst like iron(III) bromide (FeBr₃).
Major Products:
Oxidation: Selenonic acids.
Reduction: 3-Methylbenzeneselenol.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Scientific Research Applications
3-Methylbenzene-1-seleninic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organoselenium compounds.
Biology: It serves as a model compound for studying the biological activity of selenium-containing molecules.
Industry: Used in the synthesis of materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-Methylbenzene-1-seleninic acid involves its ability to undergo redox reactions. Selenium in the compound can exist in multiple oxidation states, allowing it to participate in various biochemical processes. It can act as an antioxidant by neutralizing reactive oxygen species (ROS) and protecting cells from oxidative damage. The molecular targets and pathways involved include interactions with enzymes like glutathione peroxidase, which plays a crucial role in cellular antioxidant defense.
Comparison with Similar Compounds
Benzene-1-seleninic acid: Lacks the methyl group, making it less hydrophobic.
3-Methylbenzeneselenol: The reduced form of 3-Methylbenzene-1-seleninic acid.
Selenious acid: Contains selenium in a different oxidation state and lacks the aromatic ring.
Uniqueness: this compound is unique due to the presence of both a methyl group and a seleninic acid group on the benzene ring. This combination imparts distinct chemical properties, such as increased hydrophobicity and reactivity, making it valuable for specific applications in organic synthesis and medicinal chemistry.
Properties
CAS No. |
33834-52-5 |
|---|---|
Molecular Formula |
C7H8O2Se |
Molecular Weight |
203.11 g/mol |
IUPAC Name |
3-methylbenzeneseleninic acid |
InChI |
InChI=1S/C7H8O2Se/c1-6-3-2-4-7(5-6)10(8)9/h2-5H,1H3,(H,8,9) |
InChI Key |
RHEXIQOKFREVJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)[Se](=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


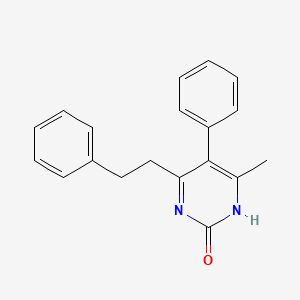
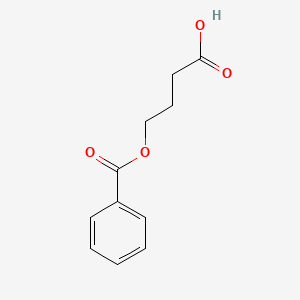
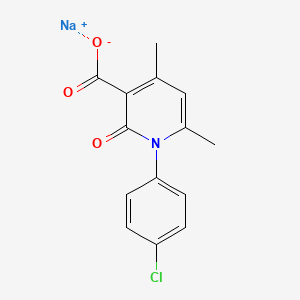

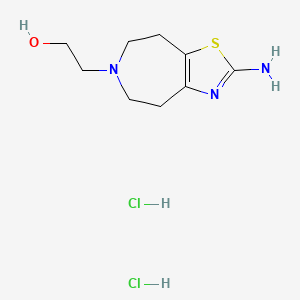
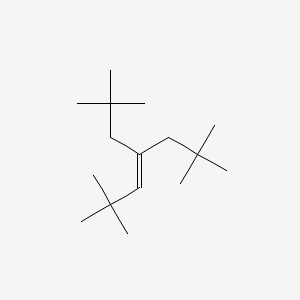
![3-{[2-Methyl-4-(trimethoxysilyl)but-3-en-2-yl]oxy}propanenitrile](/img/structure/B14684052.png)
